molecular formula C6H11AlCl2 B14740442 Dichloro(cyclohexyl)alumane CAS No. 2444-79-3

Dichloro(cyclohexyl)alumane

Cat. No.: B14740442
CAS No.: 2444-79-3
M. Wt: 181.04 g/mol
InChI Key: SGPRELKOQPLBKJ-UHFFFAOYSA-L
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Description

Dichloro(cyclohexyl)alumane is an organoaluminum compound with the molecular formula C6H11AlCl2 . It belongs to a class of reagents where aluminum is bound to both halogen atoms and an organic cyclohexyl group, a structure known to be of significant interest in the development of catalysts for industrial and synthetic chemistry . Organoaluminum compounds of this type are typically utilized as precursors or co-catalysts in various chemical transformations. Their research value lies in their role in Ziegler-Natta type catalytic systems, which are pivotal in polymerization reactions, and as Lewis acids in stoichiometric organic synthesis. The compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions, as organoaluminum compounds are often moisture-sensitive and can be pyrophoric.

Properties

CAS No.

2444-79-3

Molecular Formula

C6H11AlCl2

Molecular Weight

181.04 g/mol

IUPAC Name

dichloro(cyclohexyl)alumane

InChI

InChI=1S/C6H11.Al.2ClH/c1-2-4-6-5-3-1;;;/h1H,2-6H2;;2*1H/q;+2;;/p-2

InChI Key

SGPRELKOQPLBKJ-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)[Al](Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichloro Cyclohexyl Alumane

Direct Halogenation Approaches to Organoaluminum Halides

The direct halogenation of a pre-formed triorganoaluminum compound is a common strategy for the synthesis of organoaluminum halides. In the context of dichloro(cyclohexyl)alumane, this would typically involve the reaction of tricyclohexylaluminum with a suitable chlorinating agent. A conceptually related and more common industrial method for producing organoaluminum halides is the direct reaction of an organic halide with aluminum metal. This process, often catalyzed, yields organoaluminum sesquihalides, which are mixtures of mono- and di-halides. For instance, the reaction of ethyl chloride with aluminum powder produces ethylaluminum sesquichloride, a mixture of ethylaluminum dichloride and diethylaluminum chloride.

A highly relevant synthetic pathway to this compound is the redistribution reaction, also known as comproportionation. This method involves the reaction of a triorganoaluminum compound with an aluminum trihalide. Specifically, tricyclohexylaluminum can react with two equivalents of aluminum trichloride (B1173362) to yield three equivalents of this compound. This equilibrium-driven process allows for precise control over the stoichiometry to favor the formation of the desired dihalide species. The reaction is typically conducted in an inert solvent to facilitate mixing and heat transfer.

ReactantsProductStoichiometric Ratio (R3Al:AlX3)
TricyclohexylaluminumThis compound1:2
Aluminum Trichloride

Hydroalumination Reactions in the Formation of Cyclohexyl-Aluminum Species

Hydroalumination, the addition of an Al-H bond across a carbon-carbon double or triple bond, is a powerful tool for the synthesis of organoaluminum compounds. To generate a cyclohexyl-aluminum species, cyclohexene (B86901) is the logical starting material. The direct hydroalumination of cyclohexene with a pre-formed dichloroalane (AlHCl₂) species would theoretically yield this compound in a single step. However, the stability and reactivity of dichloroalane must be carefully managed.

A more common approach involves a two-step process. First, a readily available aluminum hydride, such as diisobutylaluminum hydride (DIBAL-H), is used to hydroaluminate cyclohexene. This reaction forms dicyclohexylaluminum hydride or related species. In a subsequent step, this intermediate can be chlorinated to yield the target compound, although this falls under the category of precursor transformation discussed later. The direct hydroalumination of alkenes with aluminum hydrides is a well-established industrial process, often requiring elevated temperatures and activation with trialkylaluminum reagents.

AlkeneAluminum Hydride SpeciesIntermediate Product
CyclohexeneDichloroalane (Hypothetical)This compound
CyclohexeneDiisobutylaluminum Hydride (DIBAL-H)Dicyclohexylaluminum Hydride

Carboalumination Pathways Towards Cyclohexyl-Containing Organoaluminum Compounds

Carboalumination involves the addition of an aluminum-carbon bond across an unsaturated carbon-carbon bond. While less direct for the synthesis of this compound from simple precursors, it represents a versatile methodology for creating more complex organoaluminum compounds. An uncatalyzed carboalumination reaction is generally possible when the alkene is substituted.

For the specific formation of a cyclohexyl-aluminum bond, one could envision a scenario where an organoaluminum reagent containing a chloro ligand undergoes an intramolecular carboalumination of a tethered cyclohexenyl group. More practically, intermolecular carboalumination reactions, often catalyzed by transition metals like zirconium, are widely used. For instance, the zirconium-catalyzed carboalumination of alkynes is a well-developed synthetic tool. In the context of cyclohexene, a direct carboalumination with a chloro-organoaluminum reagent could potentially be employed, though this is a less common route compared to hydroalumination for this specific target. The development of catalysts for the efficient carboalumination of unactivated alkenes remains an active area of research.

Alkene/AlkyneOrganoaluminum ReagentCatalystProduct Type
Substituted AlkenesTrialkylaluminumNone (Thermal)Alkyl-substituted Aluminum Compound
AlkynesTrialkylaluminumZirconium-basedAlkenylaluminum Compound
CyclohexeneChloro-organoaluminumTransition Metal (Hypothetical)Cyclohexyl-aluminum Compound

Other Specialized Synthetic Routes and Precursor Transformations

Beyond the primary routes, other specialized methods can be employed for the synthesis of this compound. One of the most important and widely used laboratory-scale preparations involves the metathesis reaction between a Grignard reagent and an aluminum halide. Specifically, the reaction of cyclohexylmagnesium chloride or bromide with a stoichiometric amount of aluminum trichloride can produce this compound. The stoichiometry is critical in this reaction; using an excess of the Grignard reagent would lead to the formation of dicyclohexylaluminum chloride or tricyclohexylaluminum. This method offers a convenient and predictable route to the desired product, leveraging the ready availability of Grignard reagents.

Another specialized route involves the direct insertion of aluminum metal into an organic halide. While challenging for saturated alkyl halides, the use of catalysts can facilitate this reaction. For instance, the presence of catalytic amounts of certain metal chlorides like titanium tetrachloride, in conjunction with lithium chloride, has been shown to enable the insertion of aluminum powder into various unsaturated iodides and bromides under mild conditions. While less common for cyclohexyl halides, this approach holds potential for the direct synthesis of cyclohexylaluminum halides.

Finally, transformations of other organoaluminum precursors can lead to this compound. For example, as mentioned earlier, the product of the hydroalumination of cyclohexene with DIBAL-H (dicyclohexylaluminum hydride) could be subsequently treated with a chlorinating agent to replace the hydride and one of the cyclohexyl groups with chlorine atoms, although controlling the selectivity of such a reaction would be a key challenge.

Synthetic ApproachPrecursorsKey Considerations
MetathesisCyclohexylmagnesium Halide, Aluminum TrichloridePrecise stoichiometric control is essential.
Direct InsertionCyclohexyl Halide, Aluminum PowderRequires activation/catalysis.
Precursor TransformationDicyclohexylaluminum HydrideRequires a selective chlorination step.

Advanced Structural Elucidation and Bonding Analyses

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the structure and dynamics of dichloro(cyclohexyl)alumane at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoaluminum compounds. While 1H and 13C NMR provide information about the cyclohexyl ligand, 27Al NMR is particularly diagnostic for probing the immediate environment of the aluminum center. illinois.edu

The 27Al nucleus is a quadrupolar nucleus (spin I = 5/2), which results in characteristically broad resonance lines. huji.ac.il The chemical shift (δ) and the linewidth of the 27Al NMR signal are highly sensitive to the coordination number of the aluminum atom and the symmetry of its electronic environment. huji.ac.il For organoaluminum compounds, four-coordinate aluminum centers are common, often existing as tetrahedral species. wikipedia.org this compound is expected to exist as a dimer in non-coordinating solvents, with bridging chloride ligands leading to a four-coordinate, pseudo-tetrahedral geometry at each aluminum center.

The 27Al NMR chemical shifts for four-coordinate organoaluminum species typically appear in a specific region of the spectrum. The replacement of an alkyl group with a halogen atom generally leads to a shift in the resonance. researchgate.net The dynamic exchange between terminal and bridging ligands, a common feature in dimeric trialkylaluminum compounds, can also influence the NMR spectrum, potentially leading to averaged signals at higher temperatures. wikipedia.org

Table 1: Representative 27Al NMR Data for Organoaluminum Compounds

Compound/Species Coordination Number Chemical Shift (δ, ppm) Linewidth Reference
[Al(H₂O)₆]³⁺ 6 0 Narrow acs.org
AlCl₃ in D₂O - ~0 Broad huji.ac.il
Four-coordinate AlN₄ 4 ~110 - 160 - researchgate.net
MeN(CH₂CH₂NSiMe₃)₂AlCH₃ 4 150 - researchgate.net
KAlH₄ - 97.2 - nih.gov

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule. These techniques provide valuable information about the functional groups present and the nature of the chemical bonds. Key vibrational modes include Al-Cl stretching, Al-C stretching, and the internal modes of the cyclohexyl ring.

In dimeric organoaluminum halides, distinct vibrational frequencies are observed for bridging and terminal halide ligands. Bridging Al-Cl bonds are typically weaker and thus vibrate at lower frequencies compared to terminal Al-Cl bonds. The Al-C stretching frequency provides direct evidence for the carbon-aluminum bond. The spectra are often complex due to the various vibrational modes of the cyclohexyl group, but the regions corresponding to the Al-Cl and Al-C vibrations are particularly informative for structural confirmation.

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound. wikipedia.org When subjected to ionization, the molecule fragments in a characteristic manner, which can be used to deduce its structure. libretexts.orgchemguide.co.uk

The molecular ion peak, corresponding to the intact dimeric species, may be observed, although it is often of low abundance due to the high reactivity and instability of organoaluminum compounds. wikipedia.orglibretexts.org The fragmentation pattern is typically dominated by the loss of ligands. libretexts.org Common fragmentation pathways for this compound would include:

Loss of a cyclohexyl radical (•C₆H₁₁).

Loss of a chlorine radical (•Cl).

Cleavage of the Al-Cl-Al bridge in the dimer.

Fragmentation of the cyclohexyl ring itself.

The analysis of these fragment ions allows for the confirmation of the compound's composition and provides insights into the relative strengths of its chemical bonds. whitman.edu The stability of the resulting carbocations often influences the fragmentation pathway. libretexts.org

X-ray Diffraction Studies of this compound and its Adducts

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule, providing accurate data on bond lengths, bond angles, and coordination geometry. nih.gov While a crystal structure for this compound itself is not prominently published, data from related organoaluminum halides and their adducts provide a clear picture of its likely solid-state structure. wikipedia.orgresearchgate.net

Organoaluminum compounds of the type RAlX₂ (where R is an alkyl group and X is a halide) are known to form dimers, [RAlX₂]₂, with the aluminum centers bridged by two halide atoms. wikipedia.org This results in a four-membered (AlX)₂ ring. Each aluminum atom achieves a four-coordinate, distorted tetrahedral geometry. The cyclohexyl groups and the terminal chlorine atoms would occupy the remaining two positions on each aluminum.

The formation of adducts with Lewis bases (e.g., ethers, amines) is a characteristic feature of the Lewis acidic three-coordinate monomer. wikipedia.org In such adducts, the aluminum center typically becomes four-coordinate and tetrahedral. X-ray diffraction studies on these adducts reveal the precise geometry of the complex and the nature of the dative bond between the Lewis base and the aluminum atom. For instance, studies on aluminum complexes with ethylenediamine (B42938) have shown the formation of 5- and 6-coordinate aluminum centers. researchgate.netdtic.mil

Table 2: Illustrative Crystallographic Data for a Related Organoaluminum Compound

Parameter Value
Compound 2,4-Dichloro-N-cyclohexylbenzamide
Formula C₁₃H₁₅Cl₂NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 26.135 (3)
b (Å) 4.9144 (6)
c (Å) 20.449 (2)
β (°) 90.167 (3)
V (ų) 2626.4 (5)
Z 8

Source: nih.gov. Note: This table shows data for a different molecule containing a cyclohexyl group to illustrate the type of information obtained from X-ray diffraction.

Theoretical Descriptors of Molecular Structure and Electronic Configuration

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of compounds like this compound. acs.orgtesisenred.netresearchgate.net These theoretical studies can predict geometries, vibrational frequencies, and NMR parameters, often with high accuracy, complementing experimental findings. mdpi.comresearchgate.net

DFT calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the compound's reactivity as a Lewis acid and in chemical reactions. The calculations can map the electrostatic potential surface, identifying the electron-deficient (acidic) site at the aluminum atom and the electron-rich (basic) sites at the chlorine atoms.

Furthermore, bonding analyses, such as Natural Bond Orbital (NBO) analysis, can be performed to quantify the polarity of the Al-C and Al-Cl bonds and to describe the hybridization of the atoms. These computational methods are also invaluable for studying reaction mechanisms involving organoaluminum reagents. tesisenred.net Theoretical studies on related organoaluminum species have shown that Al(I) can act as both a Lewis acid and a Lewis base, while Al(III) primarily functions as a Lewis acid. acs.org

Examination of Aluminum Coordination Geometry and Ligand Steric Effects

The geometry around the aluminum atom in this compound is a critical determinant of its reactivity. In its monomeric form, it would be a three-coordinate, trigonal planar species, making it a potent Lewis acid. However, as is common for organoaluminum halides, it readily dimerizes to alleviate this electron deficiency, resulting in four-coordinate, pseudo-tetrahedral aluminum centers. wikipedia.org The formation of five- and six-coordinate aluminum complexes is also possible, particularly with chelating ligands. researchgate.netdtic.milrsc.org

The cyclohexyl group is a sterically bulky ligand. numberanalytics.comaccessscience.com This steric hindrance has several important consequences:

Influence on Dimerization: The bulkiness of the cyclohexyl group may influence the thermodynamics of the monomer-dimer equilibrium compared to less bulky alkyl groups like methyl or ethyl.

Reaction Selectivity: The steric bulk can control the approach of substrates to the aluminum center, thereby influencing the regioselectivity and stereoselectivity of reactions in which it is used as a reagent or catalyst. numberanalytics.com

Coordination Geometry: The steric demands of the cyclohexyl ligand can cause distortions from ideal tetrahedral or trigonal planar geometries, leading to increased bond lengths and altered bond angles. numberanalytics.comrsc.org The interplay between electronic factors (the desire of aluminum to be four-coordinate) and steric factors (the repulsion between bulky ligands) dictates the final molecular geometry. libretexts.orgtutorchase.com

Mechanistic Investigations of Dichloro Cyclohexyl Alumane Reactivity

Lewis Acidity and Electrophilic Activation Mechanisms

Dichloro(cyclohexyl)alumane, like other organoaluminum dichlorides, is anticipated to be a potent Lewis acid. The electron-deficient aluminum center, bonded to two electronegative chlorine atoms and a cyclohexyl group, readily accepts electron pairs from Lewis bases. This characteristic is fundamental to its role in activating electrophiles. In a typical electrophilic activation mechanism, the aluminum atom of this compound would coordinate to a substrate, such as a carbonyl oxygen. This coordination polarizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. While this mechanism is a cornerstone of organoaluminum chemistry, specific studies quantifying the Lewis acidity of this compound or detailing its coordination complexes with various substrates are not readily found.

Role as a Reducing Agent in Organic Transformations

Organoaluminum compounds can act as reducing agents, typically through the transfer of a hydride or an alkyl group. For this compound, its role as a reducing agent would likely involve the transfer of the cyclohexyl anion or, if any aluminum-hydride species are present as impurities or are formed in situ, a hydride ion. The reduction of carbonyl compounds, for instance, would proceed via nucleophilic addition of the cyclohexyl group to the carbonyl carbon. However, compared to dedicated hydride-donating reagents like diisobutylaluminum hydride (DIBAL-H), the reducing capabilities of dichloro(alkyl)alumanes are less commonly exploited and documented. Specific research detailing the scope and mechanism of reductions mediated by this compound is not apparent in the surveyed literature.

Stoichiometric Reactions with Carbonyl and Unsaturated Substrates

The stoichiometric reactions of this compound with carbonyl and unsaturated substrates are expected to follow general patterns of organoaluminum reactivity. With aldehydes and ketones, the primary reaction would be the nucleophilic addition of the cyclohexyl group to the carbonyl carbon, forming a cyclohexyl-substituted alcohol after hydrolysis. The reaction mechanism involves the initial Lewis acid-base interaction, where the aluminum coordinates to the carbonyl oxygen, followed by the intramolecular transfer of the cyclohexyl group.

For unsaturated substrates like alkenes and alkynes, the reactions would fall under the categories of carboalumination and hydroalumination, which are discussed in the following sections. It is important to note that while these reactions are well-established for many organoaluminum reagents, specific examples and detailed mechanistic studies involving this compound are not prevalent.

Mechanisms of Carbon-Carbon Bond Forming Reactions

Carboalumination Reaction Mechanisms

Carboalumination involves the addition of an organoaluminum compound across a carbon-carbon multiple bond. In the context of this compound, this would entail the addition of the cyclohexyl-aluminum bond to an alkene or alkyne. The mechanism of uncatalyzed carboalumination is often proposed to proceed through a concerted, four-centered transition state, leading to a cis-addition product. However, these reactions often require elevated temperatures. More commonly, carboalumination is catalyzed by transition metal complexes, such as those of zirconium or nickel. In a catalyzed cycle, transmetalation of the alkyl group from aluminum to the transition metal is a key step, followed by migratory insertion of the alkene or alkyne into the metal-carbon bond. While the general mechanisms of carboalumination are well-studied, their specific application and mechanistic elucidation with this compound are not described in the available literature.

Hydroalumination Reaction Mechanisms

Hydroalumination is the addition of an aluminum-hydride bond across a carbon-carbon multiple bond. For this compound to participate in hydroalumination, it would either need to be used in conjunction with a hydride source or possess an aluminum-hydride bond itself, which is not implied by its name. If a related species, such as cyclohexylaluminum dihydride, were involved, the mechanism is generally considered to be a concerted, stereospecific cis-addition of the Al-H bond to the alkyne or alkene. This process is highly valuable for the synthesis of vinyl- and alkylalanes. The regioselectivity typically follows an anti-Markovnikov pattern, with the aluminum adding to the less substituted carbon. Again, specific studies on hydroalumination reactions directly employing this compound are lacking.

Influence of the Cyclohexyl Moiety on Reaction Stereoselectivity and Regioselectivity

The cyclohexyl group, being a bulky, non-planar substituent, is expected to exert significant steric influence on the stereoselectivity and regioselectivity of reactions involving this compound. In reactions with chiral substrates, the cyclohexyl group could enhance facial selectivity by creating a more sterically demanding environment around the aluminum center. This could lead to higher diastereoselectivity in, for example, the alkylation of chiral aldehydes or ketones.

In terms of regioselectivity, the steric bulk of the cyclohexyl group would likely amplify the inherent regiochemical preferences of the organoaluminum reagent. For instance, in the hydroalumination of a terminal alkyne (if applicable), the cyclohexyl group would further disfavor the addition of the aluminum to the internal carbon. However, without specific experimental data and comparative studies, any discussion on the precise influence of the cyclohexyl moiety remains speculative.

Solvent and Additive Effects on Reaction Pathways

The reactivity of this compound is profoundly influenced by the reaction medium. Solvents and additives can alter the structure of the alumane, modulate its Lewis acidity, and participate directly in the reaction mechanism, thus steering the course of chemical transformations.

The choice of solvent is critical in reactions involving organoaluminum halides. Solvents can be broadly categorized as non-coordinating or coordinating, with each type exerting a distinct influence on the reactivity of this compound.

Non-Coordinating Solvents:

Coordinating Solvents:

Coordinating solvents, which are Lewis bases, interact directly with the aluminum center of this compound to form adducts. wikipedia.org Common coordinating solvents include ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) and amines (e.g., pyridine). The formation of these adducts has several important consequences for the reaction pathways:

Modulation of Lewis Acidity: Coordination of a solvent molecule to the aluminum center reduces its Lewis acidity. This can temper the reactivity of the alumane, making it more selective in its subsequent reactions.

Structural Changes: The formation of a solvent adduct alters the geometry around the aluminum atom, typically from a three-coordinate to a four-coordinate tetrahedral geometry. wikipedia.org This structural change can influence the steric environment around the reactive center, impacting which substrates can effectively interact with it.

Solvent-Assisted Mechanisms: In some cases, the coordinated solvent can play an active role in the reaction mechanism. For instance, it can facilitate the ionization of the alumane, assist in the stabilization of transition states, or act as a proton shuttle.

The relative strength of the solvent as a Lewis base plays a crucial role. Strongly coordinating solvents can form very stable adducts, potentially inhibiting the desired reaction by rendering the aluminum center less accessible to the substrate. Conversely, weakly coordinating solvents can strike a balance, stabilizing the alumane without significantly diminishing its reactivity.

The following table summarizes the expected effects of different solvent types on the reactivity of this compound:

Solvent TypeExpected this compound StructureEffect on Lewis AcidityGeneral Impact on Reactivity
Non-coordinating (e.g., Hexane)Dimer/OligomerHigh (in monomeric form)Dependent on dissociation equilibrium
Weakly Coordinating (e.g., Diethyl Ether)Monomeric AdductModeratedGenerally enhanced selectivity
Strongly Coordinating (e.g., THF, Pyridine)Stable Monomeric AdductSignificantly ReducedPotential for inhibition of reactivity

Additives are often introduced to a reaction mixture to further tune the reactivity and selectivity of organoaluminum reagents. These can be other Lewis acids, Lewis bases, or salts.

Lewis Acid Additives:

The addition of a stronger Lewis acid could potentially lead to the formation of even more reactive cationic aluminum species through halide abstraction. However, given the already strong Lewis acidic nature of this compound, this approach is less common than in systems with less acidic organoaluminums.

Lewis Base Additives:

The intentional addition of Lewis bases (beyond their use as solvents) can be a powerful tool to control reaction pathways. For example, the addition of a bulky, non-coordinating amine can act as a proton trap, preventing unwanted side reactions. The formation of "ate" complexes, by adding an organolithium or Grignard reagent, can invert the polarity of the aluminum center, transforming it from an electrophilic to a nucleophilic reagent.

Salt Additives:

Salts, such as lithium chloride, can have a significant impact on reactions involving organoaluminum compounds. They can influence the aggregation state of the organoaluminum species and participate in ligand exchange processes. In some cases, the presence of salts can accelerate reactions by breaking up less reactive aggregates or by facilitating the formation of more reactive intermediates.

The following table provides a hypothetical overview of how different additives might influence a generic reaction involving this compound:

AdditivePotential RoleExpected Effect on Reaction Pathway
Strong Lewis Acid (e.g., B(C₆F₅)₃)Halide AbstractionGeneration of a more electrophilic cationic aluminum species
Bulky Lewis Base (e.g., 2,6-di-tert-butylpyridine)Proton ScavengerSuppression of proton-initiated side reactions
Organolithium Reagent (e.g., n-BuLi)Ate Complex FormationInversion of reactivity to a nucleophilic cyclohexyl transfer reagent
Lithium Chloride (LiCl)Aggregate Disruption/Ligand ExchangeIncreased concentration of reactive monomeric species

Catalytic Applications and Mechanistic Insights

Oligomerization and Polymerization Catalysis

Organoaluminum compounds are fundamental components of catalyst systems used for the polymerization of olefins. Dichloro(cyclohexyl)alumane, as a member of the organoaluminum halide family, is integral to these processes.

Ziegler-Natta catalysts, which revolutionized polymer science, are typically composed of two main parts: a transition metal compound (from Group IV-VIII, like titanium tetrachloride) and an organoaluminum co-catalyst. researchgate.net The co-catalyst has several functions, including the alkylation of the transition metal center to generate the active catalytic site, acting as a scavenger for impurities, and influencing the polymer's properties. researchgate.net

Table 1: Components of a Typical Ziegler-Natta Catalyst System

ComponentExample CompoundPrimary Function
Catalyst Precursor Titanium tetrachloride (TiCl₄)Source of transition metal for the active site.
Support Magnesium chloride (MgCl₂)Increases the number of active sites and catalyst efficiency.
Co-catalyst This compoundAlkylates the transition metal, activates the catalyst.
Monomer Ethylene, PropyleneThe building block for the polymer chain.

The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. nih.gov This process involves the following key steps:

Formation of the Active Site: The organoaluminum co-catalyst, such as this compound, alkylates the transition metal (e.g., titanium) on the catalyst support, leaving a vacant coordination site.

Olefin Coordination: An incoming olefin monomer coordinates to the transition metal at the vacant site via its π-bond.

Insertion (Chain Growth): The coordinated olefin then inserts into the existing metal-alkyl bond through a four-membered ring transition state. This step extends the polymer chain by one monomer unit and regenerates the vacant site for the next monomer to coordinate. nih.gov

Stereocontrol, particularly in the polymerization of prochiral olefins like propylene, is a critical aspect of Ziegler-Natta catalysis. The structure of the active site on the catalyst surface dictates the stereochemistry of monomer insertion, leading to different polymer tacticities (isotactic, syndiotactic, or atactic). The nature of the co-catalyst, including the steric bulk of its ligands, can influence the structure of these active sites. The bulky cyclohexyl group in this compound can contribute to the steric environment around the active metal center, thereby influencing the stereoregularity of the resulting polymer.

Carbon-Carbon Bond Forming Catalysis

The Lewis acidic nature of this compound makes it a valuable catalyst for reactions that proceed through carbocationic intermediates, most notably Friedel-Crafts reactions.

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org These electrophilic aromatic substitution reactions require a strong Lewis acid catalyst to activate the electrophile. youtube.comsoftbeam.net

Friedel-Crafts Alkylation: An alkyl halide is activated by the Lewis acid, forming a carbocation or a highly polarized complex. This electrophile is then attacked by the electron-rich aromatic ring. youtube.com

Friedel-Crafts Acylation: An acyl halide or anhydride (B1165640) is used to introduce an acyl group. The Lewis acid coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion, which is the key intermediate. wikipedia.orglibretexts.org

This compound, analogous to the classic Lewis acid aluminum chloride (AlCl₃), can serve as an effective catalyst for these transformations. softbeam.netwikipedia.org Its function is to accept a halide from the alkylating or acylating agent, thereby generating the necessary electrophilic species that reacts with the aromatic substrate. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing the poly-substitution that can plague alkylation reactions. libretexts.org

Table 2: Role of this compound in Friedel-Crafts Reactions

Reaction TypeElectrophile SourceRole of this compoundProduct
Alkylation Alkyl Halide (R-X)Lewis acid; activates R-X to form R⁺ or Rδ+...X-Alδ- complex.Alkyl-Arene
Acylation Acyl Halide (RCO-X)Lewis acid; activates RCO-X to form acylium ion [RCO]⁺.Aryl Ketone

Carboalumination and hydroalumination are powerful reactions for the functionalization of alkenes and alkynes.

Hydroalumination involves the syn-addition of an aluminum-hydride (Al-H) bond across a π-bond. This process is highly stereospecific and is a key method for preparing alkenylalanes from alkynes. wikipedia.org

Carboalumination involves the addition of a carbon-aluminum (C-Al) bond across an alkene or alkyne. This reaction forms a new carbon-carbon bond and a new carbon-aluminum bond, which can then be used in further transformations. The reaction can be purely thermal or catalyzed by transition metals. wikipedia.org

This compound possesses a C-Al bond, making it a potential reagent for carboalumination reactions, where the cyclohexyl group would be transferred to one carbon of the multiple bond and the dichloroaluminyl fragment to the other. However, it lacks an Al-H bond, making it unsuitable for direct hydroalumination reactions. For hydroalumination, a reagent like diisobutylaluminium hydride (DIBAL-H) is typically required. wikipedia.org

Organoaluminum reagents are increasingly used as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. researchgate.net These methods provide versatile pathways for constructing C-C bonds. While traditionally dominated by organoboron (Suzuki), organozinc (Negishi), and organotin (Stille) reagents, organoaluminums offer a cost-effective and reactive alternative.

Recent studies have shown that organoaluminum compounds can participate in nickel-catalyzed cross-coupling reactions to form C-C bonds by cleaving C-O or C-N bonds. researchgate.netacs.org Furthermore, some organoaluminum species can undergo direct cross-coupling with organic halides even without an external transition metal catalyst, simply upon heating. nih.gov this compound could potentially serve as the organometallic nucleophile in such coupling protocols, providing a cyclohexyl group to be coupled with various electrophilic partners (e.g., aryl or vinyl halides) in the presence of a suitable catalyst.

Catalysis in Reduction and Oxidation Processes

Organoaluminum compounds are well-established as versatile reagents and catalysts in a range of reduction and oxidation reactions. Their utility stems from the Lewis acidic nature of the aluminum center and the reactivity of the aluminum-carbon and aluminum-hydride bonds.

Role in Reduction Reactions:

Organoaluminum hydrides, such as diisobutylaluminum hydride (DIBAL-H), are widely used as reducing agents in organic synthesis. While this compound is not a hydride, its Lewis acidity allows it to act as a catalyst or co-catalyst in reduction processes. For instance, it can activate carbonyl compounds towards reduction by other hydride sources. The cyclohexyl group, being a bulky substituent, could impart steric influence on the coordination of substrates, potentially leading to enhanced selectivity in certain reductions.

In the context of the Meerwein-Ponndorf-Verley (MSPV) reduction, a well-known aluminum-catalyzed reduction of aldehydes and ketones using a simple alcohol as the hydride source, an aluminum alkoxide is the key catalytic species. researchgate.net While typically initiated with aluminum alkoxides, the reaction can, in principle, be catalyzed by other organoaluminum compounds that can form the active alkoxide in situ. Although not a standard choice, this compound could potentially initiate such a cycle, especially with the appropriate choice of substrate and alcohol.

Role in Oxidation Reactions:

The role of organoaluminum compounds in oxidation catalysis is less direct than in reduction but is nevertheless significant, often as co-catalysts or activators. They can react with oxygen to form aluminum peroxides, which can then act as oxidizing agents. researchgate.net For example, trialkylaluminum compounds react with molecular oxygen to form aluminum alkoxides, a reaction that can be harnessed for the synthesis of alcohols. researchgate.net

This compound, with its two chloro substituents, would be less prone to direct oxidation at the aluminum center compared to trialkylaluminum compounds. However, its Lewis acidity could be employed to activate oxidizing agents or substrates in catalytic oxidation reactions. For instance, it could coordinate to a peroxide, enhancing its electrophilicity and facilitating oxygen transfer to a substrate.

Homogeneous vs. Heterogeneous Catalysis Paradigms for Organoaluminum Species

The application of organoaluminum compounds in catalysis can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid phase. Organoaluminum compounds, including species like this compound, are often soluble in organic solvents, making them suitable for homogeneous catalytic processes.

Key Characteristics of Homogeneous Catalysis with Organoaluminum Species:

High Activity and Selectivity: The active sites are well-defined and uniformly accessible to the reactants, often leading to higher reaction rates and better control over stereoselectivity.

Mild Reaction Conditions: These reactions can often be carried out at lower temperatures and pressures.

Mechanistic Understanding: The soluble nature of the catalyst allows for detailed spectroscopic studies (e.g., NMR) to elucidate reaction mechanisms.

Catalyst Recovery: A significant drawback is the difficulty in separating the catalyst from the reaction products, which can be a costly and complex process.

A prime example of homogeneous catalysis involving organoaluminum compounds is in Ziegler-Natta polymerization, where they act as co-catalysts with transition metal complexes to produce polyolefins.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. While many organoaluminum compounds are used in homogeneous systems, they are also crucial components in the preparation and function of heterogeneous catalysts.

Key Characteristics of Heterogeneous Catalysis involving Organoaluminum Species:

Ease of Separation: The solid catalyst can be easily separated from the product mixture by filtration, simplifying purification and catalyst recycling.

Thermal Stability: Heterogeneous catalysts are often more robust and can withstand higher temperatures and harsher reaction conditions.

Industrial Applicability: The ease of handling and recycling makes them highly suitable for large-scale industrial processes.

Organoaluminum compounds are frequently used to prepare supported catalysts. For example, they can be reacted with the surface of a solid support like silica (B1680970) or alumina (B75360) to create well-defined, single-site heterogeneous catalysts. This approach, often termed surface organometallic chemistry (SOMC), aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. This compound could potentially be anchored to a solid support through its reactive Al-Cl bonds to create such a heterogeneous catalyst.

Interactive Data Table: Comparison of Catalysis Paradigms for Organoaluminum Species

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactants (liquid)Different from reactants (solid)
Activity Generally highCan be lower due to diffusion
Selectivity Generally highCan be lower due to non-uniform sites
Reaction Conditions Mild temperatures and pressuresCan withstand higher temperatures
Catalyst Separation Difficult and costlyEasy (e.g., filtration)
Catalyst Recycling ChallengingStraightforward
Mechanistic Study More amenable to spectroscopic analysisMore complex to study active sites

Development of Catalytic Systems Incorporating Cyclohexyl-Substituted Aluminum Species

The development of new catalytic systems often focuses on tuning the electronic and steric properties of the catalyst to achieve desired activity and selectivity. The incorporation of a cyclohexyl group on an aluminum center, as in this compound, introduces specific steric bulk that can influence the catalytic process.

While specific catalytic systems based on this compound are not prominent in the literature, the principles for their development can be inferred from related systems. The primary role of such a species would likely be as a Lewis acid catalyst or co-catalyst.

Strategies for Development:

Lewis Acid Catalysis: this compound's strong Lewis acidity could be harnessed to catalyze reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various cycloadditions. The bulky cyclohexyl group could provide steric shielding to influence the regioselectivity and stereoselectivity of these transformations.

Co-catalysis in Polymerization: Organoaluminum compounds are essential co-catalysts in olefin polymerization. Alkylaluminum halides, such as ethylaluminum dichloride (EADC), are used in Ziegler-Natta systems. By analogy, this compound could potentially be employed as a co-catalyst, with the cyclohexyl group influencing the properties of the resulting polymer.

Immobilization on Supports: To create a recoverable and reusable catalyst, this compound could be immobilized on a solid support. The chloro ligands provide a reactive handle for grafting the molecule onto oxide surfaces like silica or alumina. The resulting heterogeneous catalyst would benefit from the defined active sites of a molecular species combined with the practical advantages of a solid catalyst.

The development of such catalytic systems would involve systematic screening in various chemical transformations, detailed kinetic studies to understand the reaction mechanism, and thorough characterization of the catalyst and its interaction with substrates. While the catalytic potential of this compound remains largely unexplored, the foundational principles of organoaluminum chemistry provide a clear roadmap for future investigations.

Coordination Chemistry of Dichloro Cyclohexyl Alumane

Formation of Adducts with Lewis Bases

The aluminum center in dichloro(cyclohexyl)alumane is electron-deficient, making it a potent Lewis acid. This inherent property drives its reactivity towards Lewis bases, leading to the formation of stable adducts. The interaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the aluminum atom. This coordination neutralizes the charge deficiency of the aluminum and typically results in a change in the geometry around the aluminum center from trigonal planar (in its monomeric form) to tetrahedral in the resulting adduct.

The formation of these adducts is a fundamental aspect of the chemistry of organoaluminum compounds. The stability of the resulting adduct is influenced by both the nature of the Lewis base and the substituents on the aluminum atom. In the case of this compound, the presence of two electron-withdrawing chlorine atoms enhances its Lewis acidity compared to trialkylaluminum compounds.

Complexation with Nitrogen- and Oxygen-Donor Ligands

This compound readily forms complexes with a variety of nitrogen- and oxygen-containing ligands. These interactions are of significant interest due to their relevance in catalysis and materials science.

Nitrogen-donor ligands, such as amines, pyridines, and nitriles, coordinate to the aluminum center through the lone pair of electrons on the nitrogen atom. The strength of this coordination is dependent on the basicity and steric bulk of the nitrogen ligand. For instance, primary amines form robust adducts, while bulkier secondary or tertiary amines may exhibit weaker interactions due to steric hindrance.

Similarly, oxygen-donor ligands, including ethers, ketones, and esters, form coordination complexes with this compound. The oxygen atom's lone pair interacts with the Lewis acidic aluminum center. Tetrahydrofuran (B95107) (THF), a common solvent and oxygen-donor ligand, is known to form stable adducts with organoaluminum halides. The formation of such complexes can significantly influence the reactivity and solubility of the alumane.

Influence of Ligand Sterics and Electronics on Coordination Properties

The coordination properties of this compound are intricately controlled by the steric and electronic characteristics of the incoming ligand.

Steric Effects: The bulky cyclohexyl group on the aluminum atom, in conjunction with the two chlorine atoms, creates a sterically demanding environment. This steric hindrance plays a crucial role in determining which ligands can effectively coordinate. Large, bulky ligands may face significant repulsive forces, leading to weaker or no coordination. This size selectivity can be exploited in designing specific catalytic systems.

Electronic Effects: The electronic properties of the ligand, specifically its electron-donating ability (basicity), are paramount. Stronger Lewis bases, which are more effective electron donors, form more stable adducts. The electron-withdrawing nature of a ligand's substituents can diminish its basicity and, consequently, the stability of the resulting aluminum complex. A key challenge in understanding these interactions is to promote efficient charge transfer, which is fundamental to many chemical transformations.

Structural Features of this compound Coordination Complexes

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structures of coordination complexes. In the case of this compound adducts, the aluminum center typically adopts a distorted tetrahedral geometry upon coordination with a monodentate ligand. The bond lengths and angles within the complex provide valuable insights into the nature and strength of the coordination bond.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding in Dichloro(cyclohexyl)alumane

A fundamental understanding of any chemical compound begins with its electronic structure and the nature of its chemical bonds. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are powerful tools for this purpose. For this compound, such calculations could provide valuable data on:

Molecular Geometry: Predicting the three-dimensional arrangement of atoms, including bond lengths and angles.

Charge Distribution: Mapping the electron density to identify regions of positive and negative charge, which is crucial for understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO gap is a critical parameter for assessing its kinetic stability and electronic properties. nih.gov

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis could elucidate the nature of the aluminum-carbon and aluminum-chlorine bonds, quantifying their covalent and ionic character.

Despite the potential of these methods, a specific search of the available literature did not yield any dedicated studies on the quantum chemical calculations of the electronic structure and bonding of this compound.

Reaction Pathway Elucidation and Transition State Analysis for this compound Mediated Reactions

This compound is expected to participate in a variety of chemical reactions, either as a reagent or a catalyst. Computational chemistry can be instrumental in mapping the potential energy surfaces of these reactions, identifying intermediates and, crucially, the transition states that govern the reaction rates. nih.govnih.gov

Key areas for investigation would include:

Lewis Acidity: Probing the interaction of this compound with various Lewis bases to quantify its Lewis acidity.

Carboalumination Reactions: Investigating the mechanism of the addition of the cyclohexyl group across unsaturated bonds, a fundamental reaction in organoaluminum chemistry.

Catalytic Activity: If used as a co-catalyst, for instance in polymerization reactions, computational studies could help elucidate its role in the catalytic cycle.

The search for specific studies on reaction pathways and transition state analysis for reactions mediated by this compound proved unsuccessful. General principles of transition state theory are well-established, but their application to this specific compound is not documented. nih.govnih.gov

Prediction of Reactivity and Selectivity in Catalytic Cycles Involving Cyclohexyl-Aluminum Species

Building upon the elucidation of reaction pathways, computational models can predict the reactivity and selectivity of catalysts. udel.edusustainability-directory.com For catalytic cycles involving cyclohexyl-aluminum species like this compound, computational studies could address:

Regioselectivity and Stereoselectivity: Predicting the preferred orientation of reactants and the stereochemical outcome of reactions.

Ligand Effects: Understanding how the cyclohexyl group, in comparison to other alkyl or aryl groups, influences the catalytic activity of the aluminum center.

Catalyst Deactivation Pathways: Identifying potential side reactions or decomposition pathways that could lead to the deactivation of the catalyst.

Currently, there is no specific predictive modeling data for catalytic cycles directly involving this compound in the public domain.

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic aspects of chemical processes that are not captured by static quantum chemical calculations. mdpi.com For this compound, MD simulations could be employed to:

Solvation Effects: Study how solvent molecules arrange around the this compound molecule and influence its reactivity.

Conformational Dynamics: Analyze the different conformations of the cyclohexyl ring and their impact on the compound's properties.

Reaction Dynamics: Simulate the entire course of a chemical reaction, providing a more complete mechanistic picture than static models.

The application of molecular dynamics simulations to understand the mechanistic details of reactions involving this compound is another area where specific research is currently lacking. While MD simulations of organoaluminum systems have been performed, they have not been directed at this particular compound. aip.org

Emerging Research Frontiers and Outlook

Integration in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple starting materials in a single, efficient operation. nih.gov The Lewis acidic nature of dichloro(cyclohexyl)alumane makes it a compelling candidate for promoting such transformations. By coordinating to carbonyls, imines, or other Lewis basic functional groups, it can activate substrates towards nucleophilic attack, thereby initiating a cascade of bond-forming events.

Recent research has highlighted the utility of organoaluminum compounds in various MCRs. organic-chemistry.org While specific examples employing this compound are still emerging, the precedent set by related organoaluminum chlorides suggests significant potential. For instance, ethylaluminum dichloride has been effectively used to promote multicomponent reactions for the synthesis of complex heterocyclic scaffolds. The cyclohexyl group in this compound could offer unique stereochemical control in such reactions, a feature that is yet to be fully exploited.

Table 1: Potential Multicomponent Reactions Catalyzed by this compound (Hypothetical)

Reaction TypeSubstratesPotential ProductRole of this compound
Aza-Diels-Alder Imine, DieneTetrahydropyridine derivativeLewis acid activation of the imine
Passerini-type Aldehyde, Isocyanide, Carboxylic Acidα-Acyloxy carboxamideCoordination to the aldehyde carbonyl
Ugi-type Aldehyde, Amine, Isocyanide, Carboxylic AcidPeptidomimetic scaffoldActivation of the initially formed imine

The development of cascade reactions initiated by this compound is another promising avenue. These reactions, where a single catalytic event triggers a series of intramolecular transformations, can lead to a rapid increase in molecular complexity. rsc.org The steric bulk of the cyclohexyl group could play a crucial role in directing the stereochemical outcome of these complex cyclization cascades.

Development of Chiral this compound Derivatives for Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral Lewis acids are indispensable tools for achieving high levels of enantioselectivity in a wide range of organic transformations. wikipedia.org The development of chiral derivatives of this compound represents a significant and exciting research frontier.

The general strategy involves the reaction of this compound with a chiral ligand, typically a diol, diamine, or amino alcohol, to generate a chiral Lewis acid catalyst in situ. researchgate.net The chirality of the ligand is transferred to the aluminum center, creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

Table 2: Representative Chiral Ligands for the Synthesis of Chiral this compound Derivatives

Ligand ClassExample LigandPotential Application
Chiral Diols (R)-BINOLAsymmetric Diels-Alder reactions, Ene reactions
Chiral Diamines (1R,2R)-DPENAsymmetric cyanohydrin synthesis, Aldol (B89426) reactions
Chiral Amino Alcohols (1S,2R)-(-)-NorephedrineAsymmetric reductions, Alkylation reactions

The resulting chiral aluminum complexes can be utilized in a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and ene reactions. wikipedia.orgnih.gov The bulky cyclohexyl group, in concert with the chiral ligand, can create a well-defined and sterically demanding catalytic pocket, potentially leading to very high levels of stereocontrol. Research in this area is focused on the design and synthesis of novel chiral ligands that can be effectively paired with this compound to create highly active and selective catalysts. monash.edu

Sustainable Synthesis and Catalysis Utilizing Organoaluminum Reagents

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This includes the use of earth-abundant metals, the development of catalytic processes to minimize waste, and the use of environmentally benign solvents. Organoaluminum reagents, including this compound, have a role to play in this sustainable chemistry landscape. numberanalytics.com

Aluminum is the most abundant metal in the Earth's crust, making it an attractive alternative to precious metal catalysts. The development of catalytic cycles that utilize small amounts of this compound to effect chemical transformations is a key research goal. Furthermore, exploring the use of this compound in solvent-free or green solvent systems is an active area of investigation. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, is one such solvent-free approach that could be applied to reactions involving organoaluminum reagents. numberanalytics.com

Applications in Advanced Materials Synthesis

The unique reactivity of organoaluminum compounds makes them valuable precursors in the synthesis of advanced materials. numberanalytics.com While the direct application of this compound in this area is still in its infancy, related organoaluminum compounds are used in the production of polymers and ceramics.

One potential application for this compound is as a co-catalyst in olefin polymerization. wikipedia.org The Lewis acidity of the aluminum center can activate transition metal catalysts, influencing the rate of polymerization and the properties of the resulting polymer. The cyclohexyl group could impart specific solubility or processing characteristics to the final material.

Furthermore, organoaluminum compounds can serve as precursors for the synthesis of aluminum-containing materials, such as alumina (B75360) (Al₂O₃), through hydrolysis or thermolysis processes. This compound could be a precursor for creating structured alumina materials with controlled porosity or surface properties, which are of interest for applications in catalysis, separations, and electronics.

Future Directions in Fundamental Organoaluminum Research

Despite decades of study, fundamental aspects of organoaluminum chemistry continue to be an active area of research. For this compound, several key questions remain that will drive future investigations.

Structural Elucidation: A detailed understanding of the solution-state structure of this compound, including its aggregation state and the nature of its association with Lewis bases, is crucial for predicting its reactivity. Advanced spectroscopic techniques, such as multi-nuclear NMR and X-ray crystallography of its adducts, will be instrumental in these studies.

Mechanistic Investigations: Detailed mechanistic studies of reactions catalyzed by this compound are needed to understand the role of the cyclohexyl group in influencing reactivity and selectivity. Computational modeling, in conjunction with experimental kinetic studies, will be essential to map out reaction pathways and transition state geometries. nih.gov

Exploring New Reaction Manifolds: The discovery of novel transformations mediated by this compound is a perpetual goal. This includes exploring its reactivity with a wider range of functional groups and its potential to engage in unconventional bonding modes.

The ongoing exploration of these fundamental aspects will undoubtedly uncover new and exciting applications for this compound and other organoaluminum reagents, further solidifying their importance in modern chemical science. numberanalytics.com

Q & A

Q. Basic

  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas) .
  • PPE : Chemical-resistant gloves (nitrile), face shields, and flame-resistant lab coats .
    Advanced
    Monitor for spontaneous ignition risks (common in alkylaluminum compounds). Safety protocols should align with EPA risk assessment frameworks, which emphasize modeling exposure scenarios when empirical data are scarce .

How do steric effects from the cyclohexyl group impact this compound’s reactivity compared to linear alkyl analogs?

Advanced
Steric hindrance from the cyclohexyl group reduces Lewis acidity by limiting substrate access to the aluminum center. Comparative studies with methyl/ethyl analogs (e.g., dichloroethylaluminum ) show lower catalytic activity in Diels-Alder reactions. X-ray crystallography and Hammett substituent constants can quantify these effects .

What methodologies are used to analyze decomposition products of this compound under ambient conditions?

Q. Advanced

  • GC-MS : Detects volatile decomposition products (e.g., cyclohexane, HCl).
  • FT-IR : Identifies Al-O-Al or Al-OH bonds from hydrolysis.
  • ICP-OES : Quantifies aluminum leaching into solutions, critical for environmental risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.